Cas no 65829-28-9 (2,3,4-Trifluoro-5-methylbenzoic acid)

2,3,4-Trifluoro-5-methylbenzoic acid is a fluorinated aromatic carboxylic acid characterized by its trifluoromethyl-substituted benzene ring. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing fluorine substituents enhance reactivity and influence molecular properties. The methyl group at the 5-position further modifies steric and electronic characteristics, making it valuable for tailored derivatization. Its high purity and stability under standard conditions ensure reliable performance in coupling reactions, such as amide or ester formation. The compound's structural features also contribute to its potential use in materials science, particularly in designing advanced polymers or liquid crystals with specific electronic properties.
2,3,4-Trifluoro-5-methylbenzoic acid structure
65829-28-9 structure
Product Name:2,3,4-Trifluoro-5-methylbenzoic acid
CAS No:65829-28-9
MF:C8H5F3O2
MW:190.119313001633
MDL:MFCD20643360
CID:2794715
PubChem ID:21730699
Update Time:2025-08-05

2,3,4-Trifluoro-5-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 65829-28-9
    • Benzoic acid, 2,3,4-trifluoro-5-methyl-
    • SCHEMBL12254059
    • MFCD20643360
    • DTXSID00617490
    • starbld0042803
    • 2,3,4-Trifluoro-5-methylbenzoic acid
    • DTXCID30568244
    • MDL: MFCD20643360
    • Inchi: 1S/C8H5F3O2/c1-3-2-4(8(12)13)6(10)7(11)5(3)9/h2H,1H3,(H,12,13)
    • InChI Key: LQZDLWIPIVCIDB-UHFFFAOYSA-N
    • SMILES: FC1=C(C(=C(C(=O)O)C=C1C)F)F

Computed Properties

  • Exact Mass: 190.02416388g/mol
  • Monoisotopic Mass: 190.02416388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 37.3Ų

2,3,4-Trifluoro-5-methylbenzoic acid Pricemore >>

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